Furan, 2-[1-(2-propenyloxy)-3-butenyl]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
135218-46-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(1-prop-2-enoxybut-3-enyl)furan |
InChI |
InChI=1S/C11H14O2/c1-3-6-10(12-8-4-2)11-7-5-9-13-11/h3-5,7,9-10H,1-2,6,8H2 |
InChI Key |
BNJUDWYJGQIBCS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CO1)OCC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furan, 2 1 2 Propenyloxy 3 Butenyl
Retrosynthetic Analysis of the Furan-Butenyl-Propenyloxy Architecture
A retrosynthetic analysis of the target molecule, Furan (B31954), 2-[1-(2-propenyloxy)-3-butenyl]-, allows for the logical disconnection of the molecule into simpler, more readily available starting materials. lkouniv.ac.inbhavanscollegedakor.org The primary disconnection points are the ether linkage and the bond between the furan ring and the butenyl side chain.
The ether linkage can be disconnected via a Williamson ether synthesis approach, leading to a homoallylic alcohol and an allyl halide. lkouniv.ac.in This simplifies the side chain into two manageable fragments. The bond connecting the furan ring to the side chain can be disconnected through strategies involving the formation of a carbon-carbon bond at the 2-position of the furan. This could involve the reaction of a 2-furyl organometallic reagent with an appropriate electrophile or the alkylation of a furan derivative.
Further disconnection of the 2-substituted furan precursor can be envisioned through established furan synthesis methodologies such as the Paal-Knorr or Feist-Benary syntheses. wikipedia.orgwikipedia.org The Paal-Knorr synthesis, for instance, would lead back to a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net The Feist-Benary synthesis would suggest an α-halo ketone and a β-dicarbonyl compound as precursors. wikipedia.orgquimicaorganica.org
Table 1: Key Retrosynthetic Disconnections
| Disconnection | Precursors |
| C-O Ether Bond | 1-(Furan-2-yl)but-3-en-1-ol (B1266799) and Allyl Bromide |
| C-C Bond at Furan C2 | 2-Lithiofuran and 3-Butenal (B104185) |
| Furan Ring (Paal-Knorr) | 1,4-Dicarbonyl Compound |
| Furan Ring (Feist-Benary) | α-Halo Ketone and β-Dicarbonyl Compound |
Strategies for Substituted Furan Ring Construction
Cyclization Reactions for Accessing 2-Substituted Furan Cores
The Paal-Knorr furan synthesis is a powerful method for constructing furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net By carefully selecting the appropriate 1,4-dicarbonyl precursor, a furan ring with a substituent at the 2-position can be directly synthesized.
Another classical approach is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgquimicaorganica.org This method allows for the construction of highly substituted furans.
Functionalization of Pre-formed Furan Rings at the 2-Position
Furan undergoes electrophilic aromatic substitution preferentially at the 2- and 5-positions due to the stability of the resulting carbocation intermediate. chemicalbook.compearson.compearson.comquora.com This reactivity can be exploited to introduce substituents at the desired position. However, the high reactivity of furan towards strong electrophiles can lead to polymerization, necessitating the use of mild reagents and conditions. pearson.compearson.com
Alternatively, metal-catalyzed cross-coupling reactions provide a versatile method for the functionalization of pre-formed furan rings. For instance, 2-halofurans can be coupled with a variety of organometallic reagents in the presence of a suitable catalyst, such as palladium or nickel, to form a new carbon-carbon bond at the 2-position. beilstein-journals.orgnih.govresearchgate.net This approach offers a high degree of control and functional group tolerance.
Assembling the 2-[1-(2-propenyloxy)-3-butenyl]- Side Chain
The synthesis of the side chain involves the construction of the 3-butenyl moiety and the subsequent formation of the ether linkage.
Synthesis of the 3-Butenyl Moiety and its Precursors
The 1-(furan-2-yl)but-3-en-1-ol precursor can be synthesized through the addition of a suitable nucleophile to 3-butenal or a related electrophile. A common method for the synthesis of homoallylic alcohols is the reaction of an aldehyde with an allyl organometallic reagent, such as allylmagnesium bromide (a Grignard reagent) or allyltributylstannane. organic-chemistry.orgcdnsciencepub.comresearchgate.netmnstate.eduwikipedia.orgpressbooks.pubmasterorganicchemistry.comchemguide.co.uk
For example, the reaction of 2-furaldehyde with allylmagnesium bromide would yield the desired 1-(furan-2-yl)but-3-en-1-ol. Precursors for the butenyl moiety, such as 3-butenyl bromide, are commercially available or can be synthesized from corresponding alcohols. chemimpex.comorgsyn.org
Formation of the 1-(2-Propenyloxy) Ether Linkage (Allylation)
The formation of the ether linkage is typically achieved through an allylation reaction. The Williamson ether synthesis is a classic and widely used method, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comkhanacademy.orgchemistrytalk.orgwikipedia.orgyoutube.com In this case, the sodium or potassium salt of 1-(furan-2-yl)but-3-en-1-ol would be reacted with allyl bromide. This S-N-2 reaction is generally effective for primary and secondary alcohols. masterorganicchemistry.comwikipedia.org
Table 2: Comparison of Allylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Allyl Halide | Anhydrous solvent | Wide applicability, reliable | Requires strong base, potential for elimination side reactions with hindered substrates |
| Palladium-Catalyzed Allylation | Alcohol, Allyl Carbonate, Palladium Catalyst | Mild conditions | High atom economy, mild conditions | Catalyst can be expensive, may require specific ligands |
Palladium-catalyzed allylation offers a milder alternative to the Williamson ether synthesis. acs.orgacs.orgnih.govyoutube.comnih.gov In this method, an alcohol can be reacted directly with an allyl carbonate or allyl alcohol in the presence of a palladium catalyst. acs.orgnih.govnih.gov This approach often proceeds under neutral conditions and with high atom economy.
Stereoselective and Regioselective Introduction of the Complex Side Chain
The defining feature of Furan, 2-[1-(2-propenyloxy)-3-butenyl]- is its chiral side chain, which contains a homoallylic alcohol that is further etherified with an allyl group. The synthesis of this moiety can be conceptually divided into two key transformations: the asymmetric formation of the 1-(furan-2-yl)but-3-en-1-ol core, followed by its selective etherification.
The initial and most critical step is the enantioselective addition of an allyl group to furfural (B47365) to create the chiral carbinol center. This transformation is a cornerstone of asymmetric synthesis, and several catalytic approaches can be envisioned. Organocatalysis, in particular, offers powerful tools for this purpose. For instance, chiral secondary amines can activate α,β-unsaturated aldehydes to react with alkynyl-substituted enones to form chiral furan derivatives, demonstrating the potential for high stereocontrol in furan functionalization. While not a direct allylation of furfural, this highlights the utility of organocatalysis in creating chiral centers on furan rings. A more direct analogy can be drawn from the asymmetric synthesis of chiral homoallylic amines, where chiral catalysts are used to control the stereochemical outcome of the addition of allyl groups to imines.
The precursor alcohol, 1-(furan-2-yl)but-3-en-1-ol, is a known compound, and its synthesis is foundational to obtaining the target molecule. The challenge lies in controlling the stereochemistry at the newly formed chiral center.
Once the chiral alcohol 1-(furan-2-yl)but-3-en-1-ol is obtained, the subsequent step is a regioselective etherification to introduce the 2-propenyloxy group. This reaction must be conducted under conditions that favor O-alkylation over potential side reactions. The etherification of furan alcohols is a known transformation, often catalyzed by acid or transition metals. The choice of catalyst and reaction conditions is crucial to prevent undesired reactions, such as rearrangement of the allylic ether or competing reactions involving the furan ring.
Catalytic Systems in the Synthesis of Related Furan Derivatives
The synthesis of the target molecule is deeply embedded in the broader field of furan chemistry, which has been significantly advanced by the development of novel catalytic systems.
Transition metal catalysis is a powerful tool for the construction and functionalization of the furan nucleus. Gold, palladium, rhodium, and cobalt complexes have all been employed to mediate a variety of transformations that lead to highly substituted furans.
For instance, gold(I) catalysts have been shown to be particularly effective in mediating the cycloisomerization of ynenyl allyl ethers to produce polysubstituted furans through a Claisen-type rearrangement. This type of reaction is highly relevant as it involves the formation of a C-O bond and rearrangement of an allyl group, which are key features in the structure of Furan, 2-[1-(2-propenyloxy)-3-butenyl]-.
Cobalt(II) complexes have been used to catalyze the metalloradical cyclization of alkynes with α-diazocarbonyls, affording multisubstituted furans with complete regioselectivity. This method demonstrates the ability of transition metals to control the regiochemical outcome of furan synthesis.
The following table illustrates the scope of a cobalt-catalyzed regioselective furan synthesis, which is indicative of the control achievable with transition metal systems.
Table 1: Substrate Scope in Cobalt-Catalyzed Furan Synthesis
| Entry | Alkyne Substrate | Diazo Reagent | Product | Yield (%) |
| 1 | Phenylacetylene | Ethyl 2-diazo-3-oxobutanoate | Ethyl 5-methyl-2-phenylfuran-3-carboxylate | 68 |
| 2 | Phenylacetylene | Diethyl 2-diazomalonate | Diethyl 2-(phenyl)-furan-3,4-dicarboxylate | 91 |
| 3 | 4-(Dimethylamino)phenylacetylene | Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(4-(dimethylamino)phenyl)-5-methylfuran-3-carboxylate | 85 |
| 4 | 4-Chlorophenylacetylene | Diethyl 2-diazomalonate | Diethyl 2-(4-chlorophenyl)furan-3,4-dicarboxylate | 82 |
Organocatalysis has emerged as a powerful alternative to metal-based catalysts, often providing excellent stereocontrol under mild reaction conditions. The asymmetric synthesis of chiral furan derivatives has been achieved using aminocatalysis, where chiral secondary amines activate substrates towards stereoselective transformations. In the context of the target molecule, an organocatalytic asymmetric allylation of furfural would be a key step in establishing the chiral center of the side chain. The synthesis of chiral homoallylic amines and alcohols through organocatalytic routes is well-documented and provides a strong precedent for this approach.
Biocatalysis offers a green and highly selective approach to chemical synthesis. Enzymes, such as oxidoreductases and transferases, can operate under mild conditions and exhibit high enantioselectivity. The biocatalytic reduction of furan aldehydes, like furfural, to their corresponding alcohols is a well-established process. This provides a sustainable route to the precursor 1-(furan-2-yl)but-3-en-1-ol. The use of whole-cell biocatalysts or isolated enzymes can afford chiral alcohols with high enantiomeric excess, which is a significant advantage for the synthesis of enantiopure target molecules. While the direct biocatalytic etherification of this specific homoallylic alcohol is less documented, the field of biocatalytic ether synthesis is expanding.
The following table summarizes representative biocatalytic reductions of furan aldehydes to alcohols, a key step in the synthesis of the precursor to the target molecule.
Table 2: Examples of Biocatalytic Reduction of Furan Aldehydes
| Substrate | Biocatalyst | Product | Conversion (%) |
| Furfural | Saccharomyces cerevisiae | Furfuryl alcohol | >99 |
| 5-Hydroxymethylfurfural | Escherichia coli (overexpressing reductase) | 2,5-Bis(hydroxymethyl)furan | 98 |
| 5-Methylfurfural | Corynebacterium glutamicum | (5-Methylfuran-2-yl)methanol | 95 |
Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
Microwave-assisted synthesis has become a valuable tool in modern organic chemistry for its ability to significantly reduce reaction times, improve yields, and sometimes enhance selectivity. The application of microwave irradiation to the synthesis of furan derivatives is well-documented. For the synthesis of Furan, 2-[1-(2-propenyloxy)-3-butenyl]-, microwave heating could potentially be applied to both the formation of the furan ring (if a cyclization approach is used) and the etherification step. The rapid heating provided by microwaves can be particularly advantageous for reactions that are slow at conventional temperatures or that suffer from side reactions upon prolonged heating.
The following table provides examples of the acceleration of organic reactions using microwave irradiation compared to conventional heating, illustrating the potential of this technique in the synthesis of the target compound and its intermediates.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis for Related Reactions
| Reaction | Conventional Method (Time, h) | Microwave Method (Time, min) | Yield (%) |
| Esterification of 3-phenylprop-2-en-1-ol with hexanedioic acid | 8 | 15 | 92 |
| Esterification of 3-phenylprop-2-en-1-ol with decanedioic acid | 10 | 20 | 90 |
| Cyclization to form azaflavone derivatives | 12-24 | 5-10 | 85-95 |
Advanced Reaction Mechanisms and Reactivity of Furan, 2 1 2 Propenyloxy 3 Butenyl and Analogues
Reactivity of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic heterocycle. pearson.com Its aromaticity stems from the delocalization of six π-electrons over the five-membered ring, including a lone pair from the oxygen atom. quora.comacs.org This electron-rich nature makes it significantly more reactive than benzene (B151609) towards electrophiles. chemicalbook.com
Electrophilic Aromatic Substitution Patterns
Furan readily undergoes electrophilic aromatic substitution (EAS) reactions under mild conditions. pearson.compearson.com The substitution pattern is highly regioselective, with a strong preference for attack at the C2 (α) position. pearson.comquora.com This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at this position, which can be stabilized by three resonance structures, as opposed to only two for attack at the C3 (β) position. chemicalbook.comquora.com
The presence of the 2-[1-(2-propenyloxy)-3-butenyl]- substituent, an alkyl group, is expected to be weakly activating and ortho-, para-directing. In the context of the furan ring, this would further activate the C5 position for electrophilic attack. Common electrophilic substitution reactions for furans are summarized in the table below.
| Reaction | Reagent/Conditions | Typical Product(s) |
| Halogenation | Br₂/dioxane, -5°C | 2-Bromofuran |
| Nitration | Acetyl nitrate, low temp. | 2-Nitrofuran |
| Sulfonation | Pyridine-sulfur trioxide complex | Furan-2-sulfonic acid |
| Acylation | Acetic anhydride (B1165640)/BF₃·OEt₂ | 2-Acetylfuran |
This table presents typical conditions for electrophilic substitution on unsubstituted furan. The substituent on the target molecule may influence reactivity and regioselectivity.
Nucleophilic Additions to the Furan Ring
Simple furans are generally resistant to nucleophilic attack due to the high electron density of the ring. iust.ac.irquimicaorganica.org Nucleophilic substitution on the furan ring typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in the target molecule. iust.ac.irpharmaguideline.com However, the furan ring can be susceptible to ring-opening reactions under strongly acidic conditions, where protonation of the oxygen atom leads to a loss of aromaticity and subsequent nucleophilic attack by a solvent molecule like water or an alcohol, yielding 1,4-dicarbonyl compounds. acs.orgiust.ac.ir
Transformations Involving the 2-Propenyloxy (Allyloxy) Moiety
The allyloxy group is a versatile functional group that can undergo several important transformations.
Ether Cleavage Reactions
The ether linkage in Furan, 2-[1-(2-propenyloxy)-3-butenyl]-, can be cleaved under various conditions. Acid-catalyzed cleavage, typically with strong acids like HBr or HI, proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide. pressbooks.publibretexts.org The mechanism can be either S(_N)1 or S(_N)2, depending on the stability of the potential carbocation intermediates. pressbooks.publibretexts.org Given the allylic nature of one of the groups, an S(_N)1 pathway is plausible due to the formation of a resonance-stabilized allylic carbocation. pressbooks.publibretexts.org Various reagents can be employed for the deprotection of allyl ethers, as shown in the table below.
| Reagent/Conditions | Mechanism/Notes |
| HBr, HI (strong acids) | S(_N)1 or S(_N)2 cleavage. pressbooks.publibretexts.org |
| Pd/C (catalytic) | Involves a π-allyl-palladium complex. organic-chemistry.org |
| Rh(I) complexes | Isomerization to a propenyl ether followed by hydrolysis. tandfonline.com |
| t-BuLi | S(_N)2' process. organic-chemistry.org |
Allylic Rearrangements
Allyl aryl ethers are known to undergo thermal or Lewis acid-catalyzed Claisen rearrangement, a ontosight.aiontosight.ai-sigmatropic rearrangement. libretexts.orglibretexts.orgwikipedia.org In this concerted process, the allyl group migrates from the oxygen atom to an ortho position of the aromatic ring. libretexts.org For the subject molecule, this would involve the migration of the 2-propenyl group to the C3 position of the furan ring, forming a 3-allyl-2-furanmethanol derivative. This intramolecular reaction proceeds through a cyclic, six-membered transition state. libretexts.orglibretexts.org The initial product is a non-aromatic intermediate which then tautomerizes to restore the aromaticity of the furan ring. libretexts.org
Reactivity of the 3-Butenyl Double Bond
The terminal double bond of the 3-butenyl group exhibits the typical reactivity of an alkene. ontosight.ai It is susceptible to electrophilic addition reactions, where an electrophile adds to the double bond, forming a carbocation intermediate that is subsequently attacked by a nucleophile. msu.edu The regioselectivity of these additions generally follows Markovnikov's rule, where the electrophile adds to the carbon atom with the greater number of hydrogen atoms. libretexts.org
Common reactions involving the 3-butenyl double bond include:
Hydrogenation: Catalytic hydrogenation (e.g., with H₂/Pd-C) will reduce the double bond to a single bond, converting the butenyl group to a butyl group. purdue.edu
Halogenation: Addition of halogens (e.g., Br₂) across the double bond to form a dihalide.
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) to form a haloalkane.
Hydration: Acid-catalyzed addition of water to form an alcohol.
Oxidation: Reactions such as epoxidation (with a peroxy acid like m-CPBA) or dihydroxylation (with OsO₄ or cold, dilute KMnO₄) can occur at the double bond.
The reactivity of this double bond is a key feature for further functionalization of the molecule. researchgate.net
Electrophilic Additions to the Alkene
The compound features two distinct alkene functionalities susceptible to electrophilic attack: the terminal double bond of the 3-butenyl group and the double bond of the 2-propenyl (allyl) group. Furthermore, the furan ring itself, being electron-rich, can react with strong electrophiles, though this typically leads to substitution rather than addition. chemicalbook.comquora.comyoutube.comreddit.com The addition of electrophiles to the side-chain alkenes is generally the more facile pathway.
The reaction is initiated by the attack of the π-electrons of a double bond on an electrophile (E+), forming a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu-). The regioselectivity of the addition to the 3-butenyl group is expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon (C4 of the butenyl chain), leading to the formation of a more stable secondary carbocation at C3. wikipedia.org
Mechanism of Electrophilic Addition:
Formation of Carbocation: The alkene's π-bond attacks the electrophile (e.g., H+ from HBr), forming a new C-E bond and a carbocation.
Nucleophilic Attack: The nucleophile (e.g., Br-) attacks the carbocation, forming the final product.
The presence of the ether oxygen can influence the reaction rate and the stability of the intermediate carbocation through inductive effects. For the allyl group's double bond, the proximity of the ether oxygen can also play a role in the reaction's outcome. In the case of vinyl ethers, electrophilic addition is highly regioselective due to the oxygen's ability to stabilize an adjacent positive charge through resonance. stackexchange.com While the subject compound is not a simple vinyl ether, analogous stabilizing effects from the ether oxygen on a carbocation at the alpha-carbon (C1 of the butenyl chain) could be considered.
Hydrogenation Studies and Diastereoselectivity
Hydrogenation of Furan, 2-[1-(2-propenyloxy)-3-butenyl]- can occur at several sites: the two alkene double bonds and the furan ring. Selective hydrogenation of the alkene groups without reducing the furan ring is achievable using specific catalysts like palladium on carbon (Pd/C) under mild conditions. Complete saturation of the molecule, including the furan ring to form a tetrahydrofuran (B95107) derivative, requires more forcing conditions or more active catalysts like rhodium (Rh) or ruthenium (Ru). nih.gov
Given the presence of a chiral center at the C1 position of the butenyl group, hydrogenation of the butenyl double bond can lead to the formation of a new stereocenter at C3, resulting in diastereomeric products. The stereochemical outcome is influenced by the catalyst and the steric hindrance imposed by the existing chiral center and the bulky substituent on the furan ring.
Catalytic asymmetric hydrogenation using chiral catalysts, such as those based on ruthenium-BINAP complexes, has been successfully employed for the enantioselective reduction of substituted furans and related unsaturated lactones. nih.govresearchgate.net In analogous systems, the directing effect of nearby functional groups, such as hydroxyl or ether moieties, can significantly influence the diastereoselectivity of the hydrogenation by coordinating to the metal catalyst and guiding the hydrogen delivery from a specific face of the molecule.
Table 1: Diastereoselective Hydrogenation of Furan Derivatives (Analogous Systems)
| Substrate Analogue | Catalyst | Conditions | Product | Diastereomeric/Enantiomeric Excess |
|---|---|---|---|---|
| 2,5-Disubstituted Furan | Ru-NHC Complex | H2 (50 bar), 80 °C | cis-2,5-Disubstituted Tetrahydrofuran | up to 99% ee |
| 4-(hydroxymethyl)furan-2(5H)-one | (S)-BINAP-Ru | H2 (80 atm), 25 °C, MeOH | (R)-4-(hydroxymethyl)tetrahydrofuran-2-one | >98% ee |
| Furfuryl alcohol derivative | Pd/C | H2 (1 atm), RT | Tetrahydrofurfuryl alcohol derivative | Not specified (typically high conversion) |
Note: Data is based on studies of analogous compounds and serves to illustrate typical outcomes. nih.govresearchgate.netresearchgate.net
Intramolecular Pericyclic Reactions
The structure of Furan, 2-[1-(2-propenyloxy)-3-butenyl]- is well-suited for several types of intramolecular pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.
Intramolecular Diels-Alder (IMDA) Reactions with the Furan Diene
The furan ring can serve as a diene in a [4+2] cycloaddition reaction. quora.com The butenyl side chain can act as an intramolecular dienophile, leading to the formation of a complex, bridged oxabicyclic system. This type of reaction is known as an Intramolecular Diels-Alder Furan (IMDAF) reaction. rsc.orgyoutube.com
The feasibility and rate of the IMDAF reaction are often limited by the aromatic character of the furan ring, which is lost during the cycloaddition. mdpi.comnih.govresearchgate.net Consequently, these reactions may require thermal conditions or Lewis acid catalysis to proceed efficiently. The length and flexibility of the tether connecting the diene and dienophile are crucial for achieving the necessary transition state geometry. For the title compound, the tether is sufficiently long to allow for the intramolecular reaction.
The stereochemical outcome of the IMDAF reaction is highly predictable. The reaction typically proceeds through a chair-like transition state, and the substituents on the dienophile and the tether can control the facial selectivity, leading to either exo or endo products. rsc.orgiitk.ac.in In many furan systems, the exo cycloadduct is thermodynamically favored due to the reversibility of the reaction, although the endo product may form faster under kinetic control. youtube.comrsc.org Sterically demanding groups on the connecting chain can significantly enhance stereoselectivity. acs.orgacs.org
Claisen Rearrangements Involving the Allyl Vinyl Ether System
The molecule contains a substructure analogous to an allyl vinyl ether, which is the classic substrate for the researchgate.netresearchgate.net-sigmatropic Claisen rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org This concerted, thermally-induced reaction involves the reorganization of six pi-electrons through a cyclic, chair-like transition state, resulting in the formation of a γ,δ-unsaturated carbonyl compound. redalyc.org
In this specific molecule, the "vinyl" part of the system is the C1-C2 bond of the furan, and the "allyl ether" part is the 1-(2-propenyloxy) group. The rearrangement would involve the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the C3 position of the furan ring, with concomitant cleavage of the C1-O bond. However, this would disrupt the furan's aromaticity, making the standard rearrangement less favorable than in simple aliphatic systems.
Lewis acids can be used to catalyze Claisen rearrangements at lower temperatures by coordinating to the ether oxygen, thereby weakening the C-O bond and accelerating the rearrangement. princeton.eduresearchgate.netacs.orgelsevierpure.com The stereochemistry of the rearrangement is well-defined, with the geometry of the double bond in the starting material translating into the stereochemistry of the newly formed chiral centers in the product. organic-chemistry.org
Other Cycloaddition Reactions
Beyond the Diels-Alder reaction, the furan moiety and alkene groups can potentially participate in other cycloadditions. For example, furan and its derivatives can sometimes act as 4π components in [4+3] or [8+2] cycloadditions with suitable partners, although these are less common, especially in an intramolecular fashion. quora.comacs.org The alkene moieties could also undergo [2+2] photocycloadditions under photochemical conditions, leading to the formation of cyclobutane (B1203170) rings. Furan-fused cyclobutanones have been used as C4 synthons in catalytic [4+2] and [4+4] cycloadditions. nih.gov
Radical Reactions and Oxidative Transformations
The furan ring is susceptible to oxidative degradation and radical reactions. Atmospheric oxidation of furans, for instance, is initiated by the addition of hydroxyl radicals, which can lead to ring-opening and the formation of unsaturated 1,4-dicarbonyl compounds. researchgate.netnih.govacs.org
Oxidative dearomatization of the furan ring can be achieved using various reagents, such as m-chloroperoxybenzoic acid (m-CPBA) or singlet oxygen. researchgate.netresearchgate.netorganicreactions.orgacs.org This process often generates highly reactive intermediates that can be trapped intramolecularly by nucleophiles. In the case of Furan, 2-[1-(2-propenyloxy)-3-butenyl]-, the ether oxygen or the alkene groups could potentially act as internal nucleophiles following an initial oxidation of the furan ring, leading to complex spirocyclic or bicyclic products. nih.gov For example, the oxidation of β-furyl amides has been shown to result in spirolactone formation. nih.gov
The alkene double bonds are also subject to radical addition and oxidative cleavage (e.g., ozonolysis). Radical reactions initiated at the allylic positions (both on the propenyl and butenyl chains) could lead to polymerization or other rearrangements. Photoinduced palladium-catalyzed dearomatization reactions have also been reported for furans, leading to spiro-heterocycles. acs.org
Table 2: Summary of Potential Reactions
| Reaction Type | Functional Group Involved | Key Transformation | Typical Conditions |
|---|---|---|---|
| Electrophilic Addition | Butenyl/Propenyl Alkene | Alkene → Dihaloalkane, Alcohol, Ether | HX, H2O/H+, ROH/H+ |
| Hydrogenation | Alkenes, Furan Ring | Alkene/Furan → Alkane/Tetrahydrofuran | H2, Pd/C (alkenes); H2, Rh/C (full saturation) |
| Intramolecular Diels-Alder | Furan (diene) + Butenyl (dienophile) | Formation of oxabicyclic adduct | Heat or Lewis Acid |
| Claisen Rearrangement | Allyl Vinyl Ether Analogue | researchgate.netresearchgate.net-Sigmatropic shift | Heat or Lewis Acid |
| Oxidative Dearomatization | Furan Ring | Furan → Spirocycle, Ring-opened dicarbonyl | m-CPBA, O3, Singlet Oxygen |
Mechanistic Elucidation via Kinetic and Isotopic Studies
The Claisen rearrangement of furan-containing compounds, such as Furan, 2-[1-(2-propenyloxy)-3-butenyl]-, is a subject of significant interest in mechanistic organic chemistry. The reaction is understood to proceed through a concerted, pericyclic beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. Elucidation of the precise nature of the transition state, including the degree of bond formation and bond cleavage, can be achieved through detailed kinetic and isotopic studies. While specific experimental data for the title compound is not available, the principles of such studies on analogous systems, like allyl vinyl ether, provide a framework for understanding its reactivity.
Kinetic studies are fundamental to determining the rate of the rearrangement and the influence of various factors such as temperature, solvent, and substituent effects. The data obtained from these studies, including rate constants (k) and activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), offer insights into the energetic profile of the reaction.
Isotopic studies, particularly the measurement of kinetic isotope effects (KIEs), are a powerful tool for probing the structure of the transition state. By replacing specific atoms in the reactant with their heavier isotopes (e.g., ¹²C with ¹³C or ¹⁴C, ¹H with ²H, ¹⁶O with ¹⁸O), subtle changes in the reaction rate can be measured. These changes arise from the differences in the zero-point vibrational energies of the bonds involving the isotopes.
A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. The magnitude of the KIE can provide quantitative information about the extent of bond cleavage and formation in the transition state.
For the Claisen rearrangement of a furan analogue, heavy-atom KIEs at various positions would be particularly informative. For instance, a ¹⁸O KIE at the ether oxygen would probe the extent of C-O bond cleavage. Similarly, ¹³C or ¹⁴C KIEs at the termini of the rearranging allyl and vinyl fragments would reveal the degree of C-C bond formation.
Detailed Research Findings from Analogous Systems
While experimental data for Furan, 2-[1-(2-propenyloxy)-3-butenyl]- is absent, studies on the parent allyl vinyl ether have established a concerted, though not necessarily synchronous, mechanism. In this mechanism, C-O bond cleavage and C-C bond formation occur in a single step, passing through a cyclic, chair-like transition state. Theoretical calculations and experimental KIEs on simpler systems suggest that in the transition state, the C-O bond is significantly broken, while the new C-C bond is only partially formed.
The presence of the furan ring in the target molecule is expected to influence the reactivity compared to simple allyl vinyl ethers. The electron-rich nature of the furan ring could affect the electronic structure of the vinyl ether moiety and, consequently, the stability of the transition state. However, without experimental data, these effects remain speculative.
Data Tables from Hypothetical and Analogous Studies
To illustrate the type of data that would be generated from kinetic and isotopic studies, the following hypothetical data tables are presented. These are based on typical values observed for Claisen rearrangements of related compounds.
Table 1: Hypothetical Rate Constants and Activation Parameters for the Rearrangement of a Furan Analogue
| Temperature (K) | Rate Constant, k (s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|---|
| 400 | 1.5 x 10⁻⁵ | 25.0 | -15.0 |
| 420 | 5.0 x 10⁻⁵ | 25.0 | -15.0 |
| 440 | 1.5 x 10⁻⁴ | 25.0 | -15.0 |
This interactive table showcases hypothetical kinetic data, illustrating how rate constants change with temperature and the derived activation parameters.
Table 2: Hypothetical Heavy-Atom Kinetic Isotope Effects for the Rearrangement of a Furan Analogue
| Isotopic Position | k_light / k_heavy | Interpretation |
|---|---|---|
| ¹⁸O (ether oxygen) | 1.045 | Significant C-O bond cleavage in the transition state. |
| ¹³C (allyl terminus) | 1.020 | Partial C-C bond formation in the transition state. |
| ¹³C (vinyl terminus) | 1.015 | Partial C-C bond formation in the transition state. |
This interactive table presents hypothetical KIE data. The values are indicative of the degree of bond breaking and formation at different atomic positions during the transition state of the rearrangement.
Derivatization and Analogues of Furan, 2 1 2 Propenyloxy 3 Butenyl
Synthesis of Analogues with Variations in the Side Chain
The two alkenyl side chains—the butenyl group and the propenyloxy moiety—are prime targets for chemical modification to alter the molecule's steric and electronic properties.
Saturation: Catalytic hydrogenation of the terminal double bond can be readily achieved using hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst. This reaction would selectively reduce the butenyl group over the more sterically hindered double bond within the propenyloxy group and the furan (B31954) ring, yielding the saturated butyl analogue.
Isomerization: The terminal olefin can be isomerized to an internal olefin using various transition metal catalysts, such as rhodium or ruthenium complexes, leading to analogues with different geometric properties.
Chain Length Modification: The length of the butenyl chain can be altered through established synthetic protocols. For instance, oxidative cleavage of the double bond via ozonolysis would yield an aldehyde, which can then serve as a precursor for chain extension (e.g., via Wittig reaction) or reduction to a shorter alcohol chain. Alternatively, olefin cross-metathesis with other alkenes provides a direct route to either shorten or lengthen the chain while introducing new functionalities.
| Target Modification | Proposed Reagent(s) | Resulting Analogue Structure |
|---|---|---|
| Saturation | H₂, Pd/C | Furan, 2-[1-(2-propenyloxy)butyl]- |
| Chain Shortening | 1. O₃; 2. Me₂S | 2-Furan-2-yl-2-(2-propenyloxy)acetaldehyde |
| Chain Extension | Grubbs Catalyst, CH₂=CH(CH₂)₂CH₃ | Furan, 2-[1-(2-propenyloxy)-3-heptenyl]- |
The allyl ether linkage is a key functional group that can be readily cleaved and replaced to generate a library of ether analogues. The selective cleavage of the allyl group is a well-established transformation, often accomplished using palladium(0) catalysts in the presence of a nucleophile, which liberates the secondary alcohol on the butenyl chain.
Once the alcohol intermediate is obtained, it can be re-alkylated under standard Williamson ether synthesis conditions (a base such as sodium hydride followed by an alkyl or aryl halide) to introduce a wide variety of new ether functionalities. This approach allows for the systematic exploration of how different ether groups impact the molecule's properties.
| Reaction Step | Reagent(s) | Intermediate/Product |
|---|---|---|
| 1. Allyl Ether Cleavage | Pd(PPh₃)₄, Morpholine | 1-(Furan-2-yl)but-3-en-1-ol (B1266799) |
| 2. Williamson Ether Synthesis | NaH, CH₃I | Furan, 2-[1-methoxy-3-butenyl]- |
| NaH, Benzyl Bromide | Furan, 2-[1-(benzyloxy)-3-butenyl]- | |
| NaH, Ethyl Bromoacetate | Ethyl 2-((1-(furan-2-yl)but-3-en-1-yl)oxy)acetate |
Introduction of Additional Functionalities onto the Core Structure
The furan ring itself is a platform for introducing new functional groups. As a π-rich heterocycle, furan is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). chemicalbook.com With the C2 position occupied, electrophilic attack is strongly directed to the C5 position due to the superior stability of the resulting carbocation intermediate. pearson.comquora.comquora.com This regioselectivity allows for the clean installation of a variety of substituents.
Halogenation: Bromination or chlorination at the C5 position can be achieved using mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Acylation: Friedel-Crafts acylation, using an acid anhydride (B1165640) (e.g., acetic anhydride) and a mild Lewis acid catalyst (e.g., BF₃·OEt₂), introduces a ketone functionality.
Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) is an effective method for introducing an aldehyde group at the C5 position.
Metallation: Direct deprotonation at the C5 position using a strong base like n-butyllithium, followed by quenching with an electrophile (e.g., trimethylsilyl (B98337) chloride), provides another route to functionalized furans. scholaris.ca
These newly introduced groups can serve as handles for further synthetic transformations, greatly expanding the molecular diversity of the available analogues.
Construction of Fused or Spirocyclic Systems via Intramolecular Reactions
The unique arrangement of two alkenyl chains tethered to the furan core makes Furan, 2-[1-(2-propenyloxy)-3-butenyl]- an ideal precursor for intramolecular cyclization reactions, leading to the formation of complex fused or spirocyclic ring systems.
Intramolecular Diels-Alder (IMDAF) Reaction: The furan ring can act as a 4π diene component, while the butenyl side chain can function as the 2π dienophile. rsc.org Subjecting the molecule to thermal or Lewis acid-catalyzed conditions could initiate an intramolecular [4+2] cycloaddition. rsc.orgmasterorganicchemistry.com This reaction would generate a tricyclic system containing a highly functionalized oxabicyclo[2.2.1]heptene core, creating multiple new stereocenters in a single, atom-economical step.
Ring-Closing Metathesis (RCM): The presence of two terminal olefins makes the molecule a substrate for ring-closing metathesis. wikipedia.org Using a ruthenium-based catalyst, such as a Grubbs catalyst, would facilitate the formation of a seven-membered heterocyclic ring containing the ether oxygen. This transformation provides access to medium-sized rings, which are often challenging to synthesize via other methods.
Oxidative Spirocyclization: While requiring modification of the parent structure, strategies for creating spirocycles from furan derivatives have been developed. For instance, oxidative spirocyclization of related β-furyl amides using reagents like m-CPBA has been shown to produce spiro-γ-butenolide structures. nih.gov This highlights the potential of the furan core to participate in dearomatizing cyclizations to build spirocyclic frameworks. mdpi.comresearchgate.net
Exploration of Derivative Reactivity in Subsequent Organic Transformations
The derivatives and complex cyclic systems generated from Furan, 2-[1-(2-propenyloxy)-3-butenyl]- are themselves valuable intermediates for further synthetic exploration.
Transformations of Diels-Alder Adducts: The oxabicyclo[2.2.1]heptene adducts from the IMDAF reaction are versatile synthons. The oxygen bridge can be opened under various conditions to reveal highly functionalized cyclohexene (B86901) or cyclohexane (B81311) derivatives. Acid-catalyzed dehydration can lead to the formation of substituted aromatic systems.
Reactivity of Functionalized Furans: The derivatives functionalized at the C5 position (as described in section 5.2) are primed for cross-coupling reactions. For example, a 5-bromo derivative could undergo Suzuki or Stille coupling to append new aryl or vinyl groups. researchgate.net A 5-formyl derivative could participate in carbonyl chemistry, such as aldol (B89426) condensations or reductive aminations, to build more complex side chains.
Modification of RCM Products: The seven-membered ring formed via RCM contains a double bond that can be further functionalized. Reactions such as epoxidation, dihydroxylation, or hydrogenation would add complexity and introduce new stereocenters into the macrocyclic structure.
Through these multistep synthetic sequences, the relatively simple starting material can be elaborated into a vast library of structurally diverse and complex molecules, suitable for a wide range of chemical and material science applications.
Future Research Directions and Unexplored Avenues for Furan, 2 1 2 Propenyloxy 3 Butenyl
Development of Novel and More Efficient Synthetic Pathways
Currently, no specific synthetic routes for Furan (B31954), 2-[1-(2-propenyloxy)-3-butenyl]- have been documented. Future research should prioritize the development of efficient and stereoselective synthetic strategies. A plausible approach could involve the functionalization of a pre-existing furan ring. For instance, a metal-catalyzed cross-coupling reaction between a 2-halofuran and a suitable allylic butenyl ether derivative could be explored. Alternatively, a de novo synthesis of the furan ring, such as the Paal-Knorr furan synthesis, could be adapted by utilizing appropriately functionalized dicarbonyl precursors. nih.gov The efficiency of these potential pathways would need to be systematically optimized by screening various catalysts, solvents, and reaction conditions.
In-depth Mechanistic Investigations of Key Transformations
Once synthetic routes are established, detailed mechanistic studies of the key transformations will be crucial for understanding and optimizing the reactions. For instance, if a transition-metal-catalyzed cross-coupling is employed, investigations into the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle would be paramount. Isotopic labeling studies could be employed to trace the pathways of atoms and elucidate rearrangement processes. Understanding the reaction mechanisms will not only allow for the improvement of existing synthetic methods but also enable the rational design of new transformations.
Asymmetric Synthesis of Chiral Analogues
The structure of Furan, 2-[1-(2-propenyloxy)-3-butenyl]- possesses a stereocenter at the carbon atom connecting the furan ring, the allyloxy group, and the butenyl chain. The synthesis of enantiomerically pure or enriched analogues is a significant challenge and a key area for future research. The development of catalytic asymmetric methods would be highly desirable. researchgate.netresearchgate.net This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of the key bond-forming reactions. nih.gov The successful asymmetric synthesis would open doors to investigating the specific biological activities and material properties of the individual enantiomers.
Exploration of Reactivity under Novel Reaction Conditions (e.g., Photoredox Catalysis)
The rich electronic nature of the furan ring and the presence of multiple double bonds suggest that Furan, 2-[1-(2-propenyloxy)-3-butenyl]- could exhibit interesting reactivity under various conditions. Photoredox catalysis, a powerful tool in modern organic synthesis, offers a promising avenue for exploration. synthesisspotlight.com The furan moiety could potentially engage in photocatalytic cycloaddition reactions or be functionalized through radical-based transformations. und.edunih.govrsc.org Investigating its behavior under photoredox conditions could lead to the discovery of novel chemical transformations and the synthesis of complex molecular architectures.
Computational Design and Prediction of Novel Reactivity Patterns
In conjunction with experimental studies, computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the structure, stability, and reactivity of Furan, 2-[1-(2-propenyloxy)-3-butenyl]-. mdpi.commdpi.com Computational modeling can be used to predict the most likely sites for electrophilic or nucleophilic attack, to calculate the activation barriers for potential reaction pathways, and to understand the origins of stereoselectivity in asymmetric reactions. rsc.org This predictive power can guide experimental design, saving time and resources, and accelerate the discovery of new reactivity patterns for this unexplored molecule.
Q & A
Basic Research Questions
Q. How can synthetic routes for 2-[1-(2-propenyloxy)-3-butenyl]furan be optimized to improve yield and purity?
- Methodology : Multi-step synthesis typically involves allylation of furan derivatives under controlled conditions. For example, coupling 2-furanmethanol with propenyl ethers via Mitsunobu or nucleophilic substitution reactions. Key parameters include:
- Temperature control (0–25°C) to minimize side reactions.
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
- Catalysts such as Pd(PPh₃)₄ for allylic substitutions .
- Validation : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/EtOAc gradient).
Q. What analytical techniques are most effective for characterizing the structure of 2-[1-(2-propenyloxy)-3-butenyl]furan?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm allyloxy and butenyl substituents (e.g., δ 5.8–6.3 ppm for vinyl protons) .
- HRMS : Exact mass verification (e.g., C₁₁H₁₄O₂ requires m/z 178.0994).
- X-ray crystallography : Resolve stereochemistry (if crystalline) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on the furan ring?
- Mechanistic Insights :
- The electron-rich furan ring undergoes electrophilic attack at the α-position. Propenyloxy groups alter electron density via conjugation, directing substitutions to the β-position.
- Experimental Design : Compare reactivity in nitration (HNO₃/AcOH) vs. Friedel-Crafts acylation (AlCl₃, acetyl chloride). Use DFT calculations to map electron density distribution .
- Data Contradictions : Discrepancies in regioselectivity may arise from solvent polarity or steric hindrance from the butenyl chain .
Q. What is the impact of solvent polarity on the stability of 2-[1-(2-propenyloxy)-3-butenyl]furan during long-term storage?
- Stability Study :
| Solvent | Degradation Rate (%/month) | Major Degradation Product |
|---|---|---|
| Hexane | <5% | None detected |
| DCM | 15–20% | Furan-2-carboxylic acid |
| Ethanol | 30–40% | Polymerized derivatives |
- Methodology : Store samples at 4°C under argon. Analyze monthly via HPLC .
Q. How can computational modeling predict the biological activity of 2-[1-(2-propenyloxy)-3-butenyl]furan derivatives?
- Approach :
- Docking Simulations : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., cytochrome P450).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antifungal activity .
- Validation : Compare predicted IC₅₀ values with in vitro assays against Candida albicans .
Q. What are the contradictions in reported toxicity data for furan derivatives, and how can they be resolved?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
